molecular formula C24H22N14O6S2 B11097458 diethyl 5,5'-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate]

diethyl 5,5'-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate]

Cat. No.: B11097458
M. Wt: 666.7 g/mol
InChI Key: QAVWPTWBZCIFLK-UHFFFAOYSA-N
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Description

Diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] is a complex organic compound that features a quinoxaline core linked to various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to form multiple hydrogen bonds and engage in π-π stacking interactions, which could enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,5’-[quinoxaline-2,3-diylbis(sulfanediylmethanediyl)]bis[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate] is unique due to its combination of a quinoxaline core with multiple functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H22N14O6S2

Molecular Weight

666.7 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[3-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethoxycarbonyltriazol-4-yl]methylsulfanyl]quinoxalin-2-yl]sulfanylmethyl]triazole-4-carboxylate

InChI

InChI=1S/C24H22N14O6S2/c1-3-41-23(39)15-13(37(35-29-15)19-17(25)31-43-33-19)9-45-21-22(28-12-8-6-5-7-11(12)27-21)46-10-14-16(24(40)42-4-2)30-36-38(14)20-18(26)32-44-34-20/h5-8H,3-4,9-10H2,1-2H3,(H2,25,31)(H2,26,32)

InChI Key

QAVWPTWBZCIFLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=CC=CC=C4N=C3SCC5=C(N=NN5C6=NON=C6N)C(=O)OCC

Origin of Product

United States

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